Bis(cyclopentadienyl)vanadium

Catalog No.
S1797197
CAS No.
1277-47-0
M.F
C10H10V
M. Wt
181.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(cyclopentadienyl)vanadium

CAS Number

1277-47-0

Product Name

Bis(cyclopentadienyl)vanadium

IUPAC Name

cyclopenta-1,3-diene;vanadium(2+)

Molecular Formula

C10H10V

Molecular Weight

181.13 g/mol

InChI

InChI=1S/2C5H5.V/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2

InChI Key

YXQWGVLNDXNSJJ-UHFFFAOYSA-N

SMILES

C1C=CC=[C-]1.C1C=CC=[C-]1.[V+2]

Canonical SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[V+2]

Bis(cyclopentadienyl)vanadium(II), also known as vanadium dicyclopentadienyl, is a vital organometallic compound with the chemical formula V(C5H5)2. This molecule plays a significant role in various scientific research fields due to its unique structure and properties []. Here's a breakdown of its key applications:

Organometallic Chemistry

Bis(cyclopentadienyl)vanadium(II) serves as a fundamental building block in organometallic chemistry. The two cyclopentadienyl (Cp) rings form a stable sandwich-like structure around the central vanadium atom. This configuration allows for the attachment of various organic groups to the vanadium center, enabling the synthesis of novel organometallic complexes with diverse properties []. Research explores how these complexes can be tailored for specific applications, including:

  • Catalysis: By manipulating the organic groups attached to the Cp rings, scientists can design bis(cyclopentadienyl)vanadium(II) derivatives that act as efficient catalysts for various organic reactions. These catalysts can improve reaction rates, selectivity, and overall efficiency in chemical processes.
  • Activation of Small Molecules: The unique electronic properties of bis(cyclopentadienyl)vanadium(II) enable it to activate small molecules like hydrogen or nitrogen. This activation is crucial for understanding fundamental chemical processes and developing new technologies in areas like clean energy production [].

Material Science and Electrochemistry

The versatility of bis(cyclopentadienyl)vanadium(II) extends to material science and electrochemistry. Researchers are investigating its potential for the development of:

  • New Materials: By incorporating bis(cyclopentadienyl)vanadium(II) into polymers or other materials, scientists can create novel materials with tailored properties. These materials could possess unique electrical, magnetic, or optical characteristics for various applications [].
  • Electrochemical Applications: The redox properties of bis(cyclopentadienyl)vanadium(II) make it a promising candidate for development in batteries and other electrochemical devices. Research explores its potential use as an electrode material or electrolyte component for improved energy storage and conversion.

Bis(cyclopentadienyl)vanadium is an organometallic compound characterized by its formula (C₅H₅)₂V, where two cyclopentadienyl rings are coordinated to a vanadium atom. This compound is part of the metallocene family, which typically involves a transition metal sandwiched between two cyclopentadienyl ligands. Bis(cyclopentadienyl)vanadium exhibits distinctive properties, including a vibrant indigo color and paramagnetism, making it of interest in various chemical applications and research contexts .

Cp₂V is a hazardous compound and should be handled with appropriate precautions. It is classified as:

  • Flammable solid (5: ).
  • Toxic upon ingestion, inhalation, or skin contact (5: ).

  • Oxidation: The compound can react with oxidizing agents to form vanadium(IV) or vanadium(V) species. Common oxidizing agents include oxygen, hydrogen peroxide, and halogens .
  • Reduction: It can be reduced to vanadium(II) species using reducing agents such as lithium aluminum hydride under inert atmospheric conditions.
  • Substitution: The chloride ligand in bis(cyclopentadienyl)vanadium chloride can be substituted with other ligands like carbon monoxide or phosphines, leading to various derivatives .

Research has indicated that bis(cyclopentadienyl)vanadium possesses potential biological activities. It has been investigated for its spermicidal properties and its ability to induce apoptosis in cancer cells, suggesting possible applications in cancer therapy. Additionally, studies have explored its antitumor effects, highlighting its relevance in medicinal chemistry .

The synthesis of bis(cyclopentadienyl)vanadium typically involves the following methods:

  • Reaction with Vanadium(III) Chloride: A common synthetic route involves reacting vanadium(III) chloride with cyclopentadienyl sodium in tetrahydrofuran (THF). The reaction can be represented as:
    VCl3+2NaC5H5(C5H5)2VCl+2NaCl\text{VCl}_3+2\text{NaC}_5\text{H}_5\rightarrow (\text{C}_5\text{H}_5)_2\text{VCl}+2\text{NaCl}
    This method requires careful control of temperature and solvent purity to maximize yield and product purity .
  • Industrial Production: For larger-scale production, similar synthetic routes are optimized for efficiency. Automated systems may be employed for precise control over reaction parameters, followed by purification techniques such as recrystallization or sublimation.

Bis(cyclopentadienyl)vanadium is utilized across various fields:

  • Catalysis: It serves as a catalyst in organic synthesis, particularly in polymerization reactions and functionalization of C-H bonds.
  • Materials Science: The compound is used in the development of advanced materials due to its unique electronic properties.
  • Medicinal Chemistry: Its potential as an antitumor agent makes it a candidate for further research in cancer therapies .

Studies on the interactions of bis(cyclopentadienyl)vanadium with other compounds have revealed interesting outcomes:

  • Reactions with organocadmium compounds lead to the formation of metallic cadmium and vanadium(IV) derivatives, showcasing its reactivity profile .
  • The interaction with carbon monoxide results in acyl derivatives, indicating its versatility in forming new complexes under specific conditions .

Bis(cyclopentadienyl)vanadium can be compared with several similar metallocenes:

CompoundFormulaKey Features
Ferrocene(C₅H₅)₂FeKnown for stability; widely used in organic synthesis.
Nickelocene(C₅H₅)₂NiUtilized in catalysis; exhibits unique electronic properties.
Titanocene dichloride(C₅H₅)₂TiCl₂Investigated for antitumor properties; similar biological activity.
Cobaltocene(C₅H₅)₂CoKnown for its catalytic properties; less studied than others.

What sets bis(cyclopentadienyl)vanadium apart is its unique combination of reactivity and biological activity, making it a versatile compound for various applications in chemistry and medicine. Its ability to undergo multiple oxidation states adds to its significance compared to other metallocenes .

Physical Description

Violet crystalline solid; Insoluble in water; [MSDSonline]

Hydrogen Bond Acceptor Count

2

Exact Mass

181.022208 g/mol

Monoisotopic Mass

181.022208 g/mol

Heavy Atom Count

11

UNII

GZ5K54AP9L

Dates

Modify: 2023-08-15

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